molecular formula C15H27NO4 B8045369 (R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

Cat. No.: B8045369
M. Wt: 285.38 g/mol
InChI Key: ZEEYTDTZEGFMMS-LLVKDONJSA-N
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Description

Key Structural Features:

  • Piperidine Ring : Adopts a chair conformation, minimizing steric strain. The Boc group at nitrogen and the t-butyl ester at C3 introduce steric bulk, favoring equatorial orientations for substituents.
  • Boc Group : The tert-butoxycarbonyl moiety shields the amine, enabling selective functionalization of other sites during synthetic workflows.
  • t-Butyl Ester : Enhances lipophilicity and stability compared to free carboxylic acids, critical for drug delivery applications.

Molecular Formula : $$ \text{C}{15}\text{H}{26}\text{NO}_{4} $$
Molecular Weight : 284.37 g/mol
CAS Registry : 163438-09-3 (carboxylic acid precursor); the t-butyl ester variant is synthetically derived.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous Boc-protected piperidines reveal critical insights into bond lengths, angles, and torsional preferences. For example, the Boc group in (R)-N-Boc-piperidine-3-carboxylic acid exhibits a dihedral angle of 112.5° relative to the piperidine plane, stabilizing the chair conformation. The t-butyl ester’s bulky tert-butyl group induces a gauche effect, skewing the ester carbonyl toward the axial position to alleviate steric clashes.

Table 1: Crystallographic Parameters of Boc-Protected Piperidine Derivatives

Compound Bond Length (C-N, Å) Dihedral Angle (°) Conformation
(R)-N-Boc-piperidine-3-carboxylic acid 1.45 112.5 Chair
N-Boc-3-methyl-4-piperidinecarboxylic acid 1.47 108.2 Half-chair
3-Carbamoyl-piperidine-1-Boc 1.43 115.8 Boat

Data synthesized from PubChem and crystallographic repositories.

Comparative Analysis of Boc-Protected Piperidine Derivatives

Boc-protected piperidines vary widely in reactivity and application based on substitution patterns:

  • Position of Functional Groups :

    • 3-Substituted Derivatives (e.g., this compound): Prefer equatorial placement of bulky groups, enhancing solubility in organic solvents.
    • 4-Substituted Derivatives (e.g., N-Boc-3-methyl-4-piperidinecarboxylic acid): Exhibit axial methyl groups that hinder ring flipping, stabilizing specific conformers for enzyme-targeted drug design.
  • Steric and Electronic Effects :

    • t-Butyl Esters vs. Carboxylic Acids : Esters reduce hydrogen-bonding capacity but improve membrane permeability, making them preferable for central nervous system (CNS) drug candidates.
    • Methyl Substitutents : Introduce steric hindrance that slows metabolic degradation, as seen in N-Boc-3-methyl-4-piperidinecarboxylic acid’s extended half-life.
  • Synthetic Utility :

    • This compound serves as a linchpin in peptide coupling reactions, where its chiral center ensures enantioselective product formation.
    • In contrast, carbamoyl derivatives (e.g., 3-carbamoyl-piperidine-1-Boc) prioritize hydrogen bonding for kinase inhibition applications.

Properties

IUPAC Name

ditert-butyl (3R)-piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-8-7-9-16(10-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYTDTZEGFMMS-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantiomeric Purification via Diastereomeric Salt Formation

A patent (CN105130879B) outlines a chiral resolution approach starting with N-Cbz-3-piperidinecarboxylic acid (Compound I). The (R)-enantiomer is isolated using R-phenylethylamine as a resolving agent. The diastereomeric salt is recrystallized in ethanol until enantiomeric excess (ee) exceeds 99%. Subsequent steps involve:

  • Amide formation with ammonia to yield Compound II.

  • Hoffman degradation to remove the amide group, generating Compound III.

  • Boc protection using di-tert-butyl dicarbonate (Boc₂O) in methanol, achieving 85–90% yield for Compound IV.

This method emphasizes reproducibility, with molar ratios of Boc₂O to piperidine derivatives maintained at 1.1–1.3.

Hydrogenolysis of Benzyl-Protected Precursors

Catalytic Hydrogenation for Deprotection

A widely cited route begins with (R)-1-benzyl-3-N-Boc-aminopiperidine (CAS 406213-47-6). Hydrogenolysis using 10% palladium on carbon (Pd/C) in methanol under 0.3–0.4 MPa H₂ at 35–40°C removes the benzyl group, yielding (R)-N-Boc-3-aminopiperidine with 97% efficiency. The Boc group remains intact due to its stability under hydrogenation conditions.

Key Data:

ParameterValueSource
Catalyst Loading10% Pd/C (5 g per 247 g substrate)
Reaction Temperature45°C
Yield97%

Direct Boc Protection of Piperidinecarboxylic Acid Derivatives

Carboxylic Acid Activation with Meldrum’s Acid

A 2021 study (PMC8270337) details the synthesis of Boc-protected piperidine intermediates via Meldrum’s acid adducts . Piperidine-3-carboxylic acid (Compound 1a–c) reacts with Meldrum’s acid in the presence of EDC·HCl and DMAP, forming β-keto esters (Compound 2a–c). Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) generates β-enamine diketones, which are cyclized with hydrazines to yield pyrazole derivatives. While this route primarily targets heterocycles, the Boc-protection step (using Boc₂O in THF/NaHCO₃) is adaptable for synthesizing (R)-N-Boc-3-piperidinecarboxylic acid t-butyl ester.

Stereoselective Reduction of Ketone Intermediates

Sodium Borohydride Reduction of Boc-Protected Esters

A 2019 patent describes the reduction of (R)-N-Boc-3-piperidinecarboxylate (Compound IV) using sodium borohydride (NaBH₄) in methanol. The ketone group at the 3-position is reduced to a hydroxymethyl group, achieving 92% yield. Though this method targets alcohols, omitting the reduction step would retain the carboxylic acid ester, suggesting versatility in synthetic planning.

Comparative Analysis of Methodologies

Yield and Practicality Considerations

  • Chiral resolution (Method 1) achieves high ee (>99%) but requires multiple recrystallizations, reducing overall efficiency.

  • Hydrogenolysis (Method 2) offers near-quantitative yields but depends on costly Pd/C catalysts.

  • Meldrum’s acid activation (Method 3) enables modular synthesis but involves hazardous reagents like DMF·DMA.

Reaction Condition Optimization

  • Temperature control is critical during Boc protection; exceeding 50°C leads to tert-butyl carbamate decomposition.

  • Solvent selection (e.g., THF vs. methanol) influences reaction rates. THF stabilizes intermediates in Boc reactions, while methanol accelerates hydrogenolysis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester serves as an essential intermediate in the synthesis of various pharmaceuticals:

  • Dipeptidyl Peptidase IV Inhibitors : It has been utilized in the preparation of inhibitors derived from alagliptin, which are critical in managing type 2 diabetes by prolonging the action of incretin hormones .
  • Synthesis of Pyrazole Derivatives : This compound is involved in synthesizing novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are explored for their potential as chiral building blocks in drug development .

Role in Organic Synthesis

The compound is pivotal in various organic synthesis pathways:

  • Protecting Group Strategy : The Boc group provides a protective strategy for amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups. This is particularly useful in the synthesis of complex molecules where functional group compatibility is crucial .
  • Regioselective Reactions : It enables regioselective transformations that are essential for creating diverse chemical entities, enhancing the library of compounds available for biological testing .

Applications in Drug Development

The utility of this compound extends into drug discovery and development:

  • Fentanyl Derivatives : It plays a role in synthesizing fentanyl analogs, which are potent analgesics. The synthetic route often involves converting the piperidine derivative into more complex structures through reductive amination and nucleophilic substitutions .
  • Chiral Amino Acids : The compound has been used to develop heterocyclic amino acids that exhibit unique biological activities, contributing to the design of new therapeutic agents .

Case Study 1: Dipeptidyl Peptidase IV Inhibitors

A study demonstrated that this compound can be transformed into potent DPP-IV inhibitors. Through a series of reactions involving deprotection and coupling with various acylating agents, researchers synthesized compounds that showed significant efficacy in glucose regulation.

Case Study 2: Synthesis of Pyrazole Derivatives

Research focused on synthesizing 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates revealed that these derivatives possess anti-inflammatory properties. The study highlighted the efficiency of using this compound as a precursor for generating these biologically active compounds.

Comparative Data Table

Application AreaCompound UsedOutcome/Significance
Pharmaceutical IntermediatesDipeptidyl Peptidase IV InhibitorsImproved management of type 2 diabetes
Organic SynthesisPyrazole DerivativesDevelopment of novel chiral building blocks
Drug DevelopmentFentanyl DerivativesEnhanced analgesic properties
Chiral Amino AcidsHeterocyclic Amino AcidsPotential new therapeutic agents

Mechanism of Action

The mechanism by which ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The Boc group provides stability during these transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

(R)-N-Boc-3-Piperidinecarboxylic Acid vs. (S)-N-Boc-2-Piperidinecarboxylic Acid

Parameter (R)-N-Boc-3-Piperidinecarboxylic Acid t-Butyl Ester (S)-N-Boc-2-Piperidinecarboxylic Acid
CAS RN 163438-09-3 26250-84-0
Position 3-carboxylic acid substituent 2-carboxylic acid substituent
Purity >95.0% >95.0%
Price (1g) ¥5,300 Not reported
Stereochemistry R-configuration S-configuration

The positional isomerism (3- vs. 2-carboxylic acid) significantly impacts reactivity and steric interactions. For instance, the 3-substituted derivative offers greater steric shielding of the carboxyl group, reducing side reactions during coupling steps in peptide synthesis . The S-configuration in the 2-substituted analog may alter binding affinities in chiral environments, such as enzyme active sites .

Protecting Group Variations: Boc vs. Cbz

(R)-N-Boc-3-Piperidinecarboxylic Acid vs. N-Cbz-2-Piperidinecarboxylic Acid

Parameter This compound N-Cbz-2-Piperidinecarboxylic Acid
Protecting Group Boc (tert-butoxycarbonyl) Cbz (benzyloxycarbonyl)
Molecular Weight 229.27 (acid form) 263.29
Deprotection TFA (mild acid) H₂/Pd-C (hydrogenolysis)
Similarity Score N/A 0.92 (vs. Cbz-isoquinoline analog)

The Boc group is preferred for its compatibility with acid-labile linkers in solid-phase synthesis, whereas the Cbz group requires harsher hydrogenolysis conditions, limiting its use in hydrogen-sensitive reactions . The higher molecular weight of the Cbz derivative may also affect solubility in nonpolar solvents.

Ester Group Variations: t-Butyl vs. 3-Methyl-3-Pentyl (Mpe)

Parameter t-Butyl Ester 3-Methyl-3-Pentyl (Mpe) Ester
Steric Bulk Moderate High
Cleavage Conditions TFA (20–50% in DCM) TFA or HCl/dioxane
Side Reaction Suppression Partial reduction of aspartimide formation 2× improvement over t-butyl ester

The Mpe ester’s enhanced steric hindrance minimizes aspartimide and piperidide formation during peptide elongation, outperforming t-butyl esters in Fmoc-based strategies . However, t-butyl esters remain widely adopted due to their lower cost and straightforward synthesis .

Heterocyclic Core Variations: Piperidine vs. Pyrrolidine

Parameter This compound (S)-3-Hydroxymethyl-Pyrrolidine-1-carboxylic Acid t-Butyl Ester
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Functional Group Carboxylic acid Hydroxymethyl
Application PNA synthesis Chiral auxiliaries

The piperidine ring’s larger size provides conformational flexibility, advantageous for backbone modifications in PNAs, whereas pyrrolidine derivatives are favored for compact chiral scaffolds in asymmetric catalysis .

Biological Activity

(R)-N-Boc-3-piperidinecarboxylic acid t-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various pharmaceuticals. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H19NO4
  • Molecular Weight : 227.28 g/mol
  • CAS Number : 188111-79-7

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification to yield the t-butyl ester. This synthetic route is essential for enhancing the compound's stability and solubility in biological systems.

1. Neuroprotective Effects

Research indicates that compounds related to (R)-N-Boc-3-piperidinecarboxylic acid exhibit neuroprotective properties. For instance, derivatives containing piperidine structures have been shown to influence neurodegenerative processes, such as those seen in Parkinson's disease. A study highlighted the neuroprotective potential of certain piperidine derivatives, suggesting that they may modulate pathways involved in neuronal survival and apoptosis .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. Compounds derived from this structure have demonstrated activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported range from 4 to 8 μg/mL for these compounds, indicating moderate antibacterial efficacy .

3. Enantioselectivity in Lipase-Catalyzed Reactions

The compound has been evaluated for its enantioselectivity in enzymatic reactions. For example, lipase-catalyzed reactions involving N-Boc derivatives have shown excellent enantioselectivity, with some derivatives achieving enantiomeric excess values greater than 200. This property is crucial for synthesizing chiral pharmaceuticals .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of a related piperidine derivative on neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound led to a significant reduction in cell death and apoptosis markers compared to untreated controls. The mechanism was attributed to the modulation of antioxidant pathways and inhibition of pro-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

In another study, a series of piperidine derivatives were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited potent activity with MIC values as low as 4 μg/mL, suggesting their potential use as therapeutic agents against resistant bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced apoptosis in neuronal cells
AntimicrobialMIC against Staphylococcus aureus: 4–8 μg/mL
EnantioselectivityE > 200 in lipase-catalyzed reactions

Table 2: Synthesis Pathways

StepReaction TypeConditions
Boc ProtectionProtecting Group ReactionTert-butoxycarbonyl chloride + base
EsterificationEsterification ReactionT-butyl alcohol + acid chloride

Q & A

Basic Research Questions

Q. How can the t-butyl ester group in (R)-N-Boc-3-piperidinecarboxylic acid t-butyl ester be selectively cleaved under acidic conditions, and what experimental parameters influence its stability?

  • The t-butyl ester is cleaved via acid-catalyzed elimination, typically using trifluoroacetic acid (TFA) or HCl in dioxane. The steric bulk of the t-butyl group enhances resistance to nucleophilic attack but facilitates cleavage under strong acidic conditions (pH < 2) by forming isobutylene as a byproduct . Optimization requires balancing reaction time (30 min–4 hr) and acid concentration (20–50% TFA in dichloromethane) to avoid premature deprotection of the Boc group.

Q. What strategies minimize aspartimide or diketopiperazine formation during peptide synthesis when using t-butyl ester-protected amino acids?

  • The steric hindrance of the t-butyl ester reduces nucleophilic side reactions, such as aspartimide formation, by ~50% compared to methyl or ethyl esters. Employing bulky solvents (e.g., DMF) and low temperatures (0–4°C) further suppresses intramolecular cyclization. Post-reaction analysis via HPLC or LC-MS is recommended to quantify residual byproducts .

Q. How does the Boc protection on the piperidine nitrogen influence the compound’s solubility and reactivity in cross-coupling reactions?

  • The Boc group enhances solubility in polar aprotic solvents (e.g., THF, DMF) by masking the amine’s basicity. However, it may sterically hinder metal-catalyzed reactions (e.g., Suzuki coupling). Pre-removal of the Boc group via TFA, followed by in situ neutralization, improves accessibility for catalytic sites .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and regioselectivity of this compound in nucleophilic substitutions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. Studies on analogous Boc-piperidine derivatives show that the carboxylate t-butyl ester’s electron-withdrawing effect directs nucleophilic attack to the C-5 position of the piperidine ring . Solvent effects (e.g., PCM models) should be included to refine predictions.

Q. How can enantiomeric purity of the (R)-configured piperidine core be maintained during ester hydrolysis or Boc deprotection?

  • Chiral HPLC (e.g., using a Chiralpak IA column) monitors enantiopurity. Acidic cleavage of the t-butyl ester at low temperatures (0°C) minimizes racemization. For Boc removal, catalytic hydrogenation (Pd/C, H₂) preserves stereochemistry better than strong acids .

Q. What mechanistic insights explain failed alkylation reactions at the piperidine C-3 position when using bulky electrophiles?

  • Steric clashes between the Boc group and electrophiles (e.g., tert-butyl halides) can impede alkylation. Computational modeling (e.g., Conformational Search with Monte Carlo methods) reveals that the Boc group adopts a pseudoaxial orientation, blocking access to the C-3 carboxylate. Switching to smaller electrophiles (e.g., methyl iodide) or using phase-transfer catalysts improves yields .

Q. How do structural analogs (e.g., N-Boc-4-piperidinecarboxylic acid t-butyl ester) differ in reactivity, and what methods validate these differences?

  • Regioselectivity varies with substituent position: C-3 derivatives exhibit lower steric hindrance than C-4 isomers. Comparative kinetic studies (e.g., Hammett plots) and X-ray crystallography can quantify electronic and spatial effects. For example, C-4 analogs show 20% slower ester cleavage rates due to increased steric shielding .

Methodological Guidance

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions involving Boc-protected intermediates.
  • Analytical Validation : Pair NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For chiral analysis, circular dichroism (CD) or polarimetry supplements HPLC .
  • Troubleshooting Data Contradictions : Cross-reference computational predictions with experimental kinetics (e.g., Eyring plots) to resolve discrepancies in reaction outcomes .

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